3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide
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Overview
Description
3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C9H6FN3OS and its molecular weight is 223.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Novel Synthesis Techniques : The compound has been synthesized through various innovative methods, contributing to the field of organic chemistry. For instance, studies have explored water-mediated synthesis techniques, leading to compounds with potential non-linear optical (NLO) properties and molecular docking capabilities, which may contribute to inhibiting tubulin polymerization and anticancer activity (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Antitumor and Anticancer Potential : Research has shown that derivatives of this compound exhibit significant antitumor activity, particularly in models of diffuse malignant peritoneal mesothelioma, a rare and fatal disease. These compounds act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis (Carbone, Pennati, Parrino, Lopergolo, Barraja, Montalbano, Spanò, Sbarra, Doldi, de Cesare, Cirrincione, Diana, & Zaffaroni, 2013).
Potential in Radiopharmaceuticals : The compound has applications in the development of radiopharmaceuticals, such as in the synthesis of tracers for imaging hypoxia and tau pathology in clinical settings (Ohkubo, Kurihara, Ogawa, Nengaki, Fujinaga, Mori, Kumata, Hanyu, Furutsuka, Hashimoto, Kawamura, & Zhang, 2021).
Discovery of Kinase Inhibitors : Research has identified this compound as part of a series of kinase inhibitors, showing promise in inhibiting the Met kinase superfamily. This has implications in treating tumors dependent on Met kinase (Schroeder, An, Cai, Chen, Clark, Cornelius, Dai, Gullo-Brown, Gupta, Henley, Hunt, Jeyaseelan, Kamath, Kim, Lippy, Lombardo, Manne, Oppenheimer, Sack, Schmidt, Shen, Stefanski, Tokarski, Trainor, Wautlet, Wei, Williams, Yingru Zhang, Yueping Zhang, Fargnoli, & Borzilleri, 2009).
Other Applications
Use in Optical Materials : The compound has been studied for its potential in creating new optical materials, especially in the development of complexes with distinct emission behaviors, which could have applications in semiconductor structures and fluorescence spectroscopy (Özbek, Sertçelik, Yüksek, Küçüköz, Elmali, & Şahin, 2019).
Exploration in Dyeing and Textile Industry : The compound and its derivatives have been applied in the synthesis of dyes for polyester fibers, showing high efficiency in coloring and possessing biological activities such as antioxidant and antimicrobial properties, making them suitable for various life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Mechanism of Action
Target of Action
The primary targets of 3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide Thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound Thiazole derivatives have been shown to interact with various targets to exert their effects .
Biochemical Pathways
The biochemical pathways affected by This compound Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the chemical environment .
Properties
IUPAC Name |
3-fluoro-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3OS/c10-7-5-11-2-1-6(7)8(14)13-9-12-3-4-15-9/h1-5H,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJYMGZPXKRZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NC2=NC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.